1,1-Difluoropropane-2-sulfonyl chloride

Description

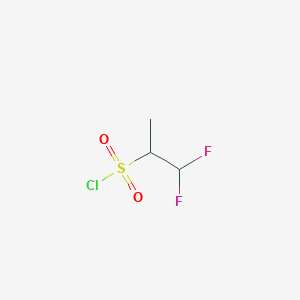

Structure

3D Structure

Properties

IUPAC Name |

1,1-difluoropropane-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClF2O2S/c1-2(3(5)6)9(4,7)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZWOMFOPWKSZJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955554-83-2 | |

| Record name | 1,1-difluoropropane-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure of 1,1-Difluoropropane-2-sulfonyl chloride

Technical Whitepaper: 1,1-Difluoropropane-2-sulfonyl chloride in Advanced Medicinal Chemistry

Executive Summary & Core Rationale

In contemporary drug discovery, the strategic incorporation of fluorine atoms is a fundamental tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 1,1-Difluoropropane-2-sulfonyl chloride (CAS: 1955554-83-2) has emerged as a highly specialized aliphatic building block. By providing a reactive electrophilic hub adjacent to a terminal gem-difluoro group, this reagent enables the facile installation of complex, fluorinated sulfonamide pharmacophores[1].

The resulting difluoroalkyl sulfonamides are highly valued in medicinal chemistry. The gem-difluoro moiety (-CHF2) acts as a lipophilic hydrogen-bond donor and a polar bioisostere. It effectively mimics the steric bulk of a standard methylene group while projecting an entirely opposite, highly electronegative polarity[2]. This unique stereoelectronic profile is leveraged to block metabolic oxidation hotspots, enhance membrane permeability, and modulate the acidity of the adjacent sulfonamide N-H bond for improved target engagement.

Physicochemical & Structural Profiling

Understanding the exact structural topology of 1,1-difluoropropane-2-sulfonyl chloride is critical for predicting its reactivity and the analytical signature of its downstream products. Notably, the carbon at the C2 position is a stereocenter, meaning the commercial reagent typically exists as a racemate unless enantiopure synthesis is specified.

Table 1: Physicochemical Identity & Structural Parameters

| Property | Value |

| Chemical Name | 1,1-Difluoropropane-2-sulfonyl chloride |

| CAS Number | 1955554-83-2 |

| Molecular Formula | C3H5ClF2O2S[3] |

| Monoisotopic Mass | 177.96669 Da[3] |

| SMILES | CC(C(F)F)S(=O)(=O)Cl[3] |

| Electrophilic Center | Sulfonyl Sulfur (SVI) |

| Stereochemistry | Chiral center at C2 (bonded to -H, -CH3, -CHF2, -SO2Cl) |

Mechanistic Causality in Drug Design

The architectural choice to use a 1,1-difluoropropane backbone rather than a non-fluorinated analog is driven by three distinct mechanisms:

-

Inductive pKa Modulation : The strong electron-withdrawing effect of the adjacent -CHF2 group stabilizes the conjugate base of the resulting sulfonamide. This lowers the pKa of the sulfonamide N-H bond, bringing it closer to physiological pH. This increased acidity is often critical for coordinating with metal ions (e.g., zinc-binding in metalloenzyme inhibitors)[1].

-

Metabolic Shielding : Aliphatic chains are notorious for being susceptible to cytochrome P450-mediated hydroxylation. The terminal fluorine atoms sterically and electronically shield the alkyl chain, significantly prolonging the biological half-life of the drug candidate.

-

Conformational Locking : The highly polarized C-F bonds restrict the rotational freedom of the alkyl chain through stereoelectronic gauche effects, pre-organizing the molecule into a bioactive conformation that minimizes entropic penalties upon target binding.

Experimental Protocol: Synthesis of Difluoroalkyl Sulfonamides

Because 1,1-difluoropropane-2-sulfonyl chloride is highly sensitive to moisture and will rapidly hydrolyze into its corresponding sulfonic acid[4], the following self-validating protocol must be executed under strictly anhydrous conditions.

Step-by-Step Methodology:

-

System Preparation : Flame-dry a reaction vessel under a continuous stream of inert gas (Argon or Nitrogen). Dissolve the target primary or secondary amine (1.0 equivalent) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1].

-

Base Addition : Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or anhydrous pyridine (1.5–2.0 equivalents), to the solution and stir for 10 minutes[1]. Causality: A non-nucleophilic base is required to scavenge the HCl byproduct without competing for the highly reactive sulfonyl electrophile.

-

Electrophile Introduction : Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1,1-difluoropropane-2-sulfonyl chloride (1.1 equivalents) dropwise[1]. Causality: The inductive pull of the -CHF2 group makes the sulfonyl sulfur exceptionally electrophilic. Cooling to 0 °C controls the exothermic SN2-like substitution and prevents unwanted side reactions.

-

Reaction Propagation & Monitoring : Remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2–12 hours[1].

-

Aqueous Workup : Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification : Isolate the target difluoroalkyl sulfonamide via silica gel flash column chromatography[1].

Workflow for the synthesis of difluoroalkyl sulfonamides via nucleophilic substitution.

Analytical Validation & Characterization

To ensure the structural integrity of the synthesized sulfonamide, analytical validation must account for the unique stereochemical environment of the molecule. Because C2 is a chiral center, the two fluorine atoms on the adjacent C1 carbon are diastereotopic . They exist in different magnetic environments and will couple with each other, creating complex splitting patterns.

Table 2: Diagnostic Analytical Parameters for Difluoroalkyl Sulfonamides

| Analytical Method | Expected Signal / Multiplicity | Key Diagnostic Indicators |

| ¹H NMR | -CHF2 proton: Complex multiplet (often a triplet of doublets) | Look for massive geminal H-F coupling ( |

| ¹⁹F NMR | Diastereotopic ABX system | The two fluorines will appear as distinct signals with strong F-F coupling ( |

| ¹³C NMR | -CHF2 carbon: Triplet | Splitting due to C-F coupling ( |

| IR Spectroscopy | S=O stretching vibrations | Strong asymmetric (1370-1330 cm⁻¹) and symmetric (1180-1160 cm⁻¹) bands[1]. |

By confirming the presence of the massive

References

- PubChemLite. "1,1-difluoropropane-2-sulfonyl chloride (C3H5ClF2O2S)". uni.lu.

- ANGENE. "1,1-difluoropropane-2-sulfonyl chloride - 2987078". navimro.com.

- Benchchem. "Application Notes and Protocols for the Synthesis of Sulfonamides using 2,3-Difluorobenzene-1-sulfonyl chloride". benchchem.com.

- Taylor & Francis. "Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024): A journey among small molecules". tandfonline.com.

Sources

Engineering the Pharmacophore: Fluorinated Aliphatic Sulfonyl Chlorides in Modern Drug Discovery

Executive Summary

As medicinal chemists push the boundaries of chemical space to address increasingly complex biological targets, the strategic incorporation of fluorine has transitioned from a niche modification to a foundational design principle. Among the most versatile yet technically demanding building blocks are fluorinated aliphatic sulfonyl chlorides (e.g., 2,2,2-trifluoroethanesulfonyl chloride). These electrophiles are critical for synthesizing fluorinated sulfonamides—a pharmacophore that fundamentally alters a drug candidate's physicochemical properties. This whitepaper details the mechanistic rationale, reactivity profiles, and field-proven protocols for integrating these building blocks into drug discovery workflows.

The Mechanistic Rationale: Why Fluorinated Aliphatic Sulfonyl Chlorides?

The sulfonamide motif (–SO₂NH–) is ubiquitous in FDA-approved drugs, historically dominated by aryl sulfonamides. However, transitioning to fluorinated aliphatic sulfonamides unlocks a unique triad of pharmacokinetic and pharmacodynamic advantages:

-

Metabolic Stability via Steric and Electronic Shielding: Aliphatic chains are notoriously susceptible to cytochrome P450-mediated hydroxylation. The incorporation of fluorine atoms (e.g., a terminal –CF₃ group) effectively blocks these metabolically labile sites due to the high strength of the C–F bond (approx. 116 kcal/mol), drastically increasing the half-life of the compound[1].

-

Lipophilicity and Membrane Permeability: Fluorine substitution significantly increases the lipophilicity (logP) of the aliphatic chain. This enhancement allows the resulting sulfonamide to more efficiently partition into lipid bilayers, improving cellular permeability and blood-brain barrier (BBB) penetration, which is critical for central nervous system (CNS) targets[2].

-

Precise pKa Modulation: The strong electron-withdrawing inductive effect of fluorine atoms transmits through the aliphatic carbon backbone to the sulfonamide nitrogen. This lowers the pKa of the N–H bond, modulating the ionization state of the drug at physiological pH. This precise tuning enhances binding selectivity and solubility, making fluorinated sulfonyl chlorides indispensable precursors for advanced therapeutic agents[3].

Profiling Key Fluorinated Building Blocks

To harness these advantages, chemists must select the appropriate sulfonyl chloride. The table below summarizes the quantitative and qualitative data of standard versus fluorinated aliphatic sulfonyl chlorides.

| Building Block | Chemical Formula | Electrophilicity / Reactivity | Approx. Sulfonamide pKa | Primary Medicinal Chemistry Application |

| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | Moderate; prone to sulfene formation. | ~10.0 | Baseline aliphatic sulfonamide synthesis; hydroxyl activation (mesylation). |

| 2,2,2-Trifluoroethanesulfonyl Chloride (Tresyl-Cl) | CF₃CH₂SO₂Cl | High; requires strict temperature control. | ~8.5 | Enhancing lipophilicity and metabolic stability without extreme pKa shifts. |

| Trifluoromethanesulfonyl Chloride (TfCl) | CF₃SO₂Cl | Extreme; highly moisture sensitive. | ~5.5 - 6.5 | Generating strong electron-withdrawing pharmacophores; triflimide formation. |

Experimental Methodology: Synthesis of 2,2,2-Trifluoroethanesulfonamides

Working with fluorinated aliphatic sulfonyl chlorides requires meticulous technique. The highly electronegative fluorine atoms increase the acidity of the α-protons, making the molecule highly susceptible to E1cB elimination (forming a highly reactive, unselective sulfene intermediate) or rapid hydrolysis.

The following protocol for coupling 2,2,2-trifluoroethanesulfonyl chloride with a primary amine is designed as a self-validating system to ensure high fidelity and yield.

Step-by-Step Protocol

Step 1: Preparation of the Amine Solution

-

Action: Dissolve the primary amine (1.0 eq, 1.0 mmol) in anhydrous dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.

-

Causality: Anhydrous conditions are non-negotiable. Water acts as a competing nucleophile, which will rapidly hydrolyze the highly electrophilic tresyl chloride into the corresponding sulfonic acid, destroying the reagent.

Step 2: Base Selection and Addition

-

Action: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol) to the solution and cool the reaction flask to 0 °C using an ice-water bath.

-

Causality: A sterically hindered base like DIPEA is critical. Unhindered bases (like standard triethylamine) can overly promote the deprotonation of the highly acidic α-protons of the tresyl group. This triggers an E1cB elimination, forming a sulfene intermediate (CF₃CH=SO₂) that leads to dimerization and complex side-product profiles. DIPEA acts primarily as an HCl scavenger rather than an enolizing agent.

Step 3: Electrophile Addition

-

Action: Dissolve 2,2,2-Trifluoroethanesulfonyl chloride (1.2 eq, 1.2 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the internal temperature at 0 °C.

-

Causality: The coupling reaction is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, favoring direct nucleophilic substitution (S_N2 at the sulfur center) over elimination pathways.

Step 4: Reaction Monitoring (Self-Validation)

-

Action: After 1 hour, withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade acetonitrile, and analyze via LC-MS.

-

Validation: The protocol is self-validating when the Extracted Ion Chromatogram (EIC) demonstrates >95% depletion of the starting amine mass and the emergence of the [M+H]⁺ peak corresponding to the fluorinated sulfonamide. If unreacted amine persists, an additional 0.2 eq of the sulfonyl chloride can be titrated.

Step 5: Quenching and Workup

-

Action: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes. Extract the aqueous layer with DCM (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Validation: The cessation of CO₂ gas evolution during the NaHCO₃ quench validates the complete neutralization of residual HCl and unreacted sulfonyl chloride.

Pharmacokinetic Translation & Workflow Integration

The integration of fluorinated sulfonyl chlorides into a drug discovery pipeline operates as a linear progression from chemical synthesis to ADME (Absorption, Distribution, Metabolism, and Excretion) optimization. By utilizing these fluorinated building blocks, researchers have successfully engineered novel sulfonyl hydrazones and sulfonamides that exhibit potent antidiabetic properties, exceptional target binding affinities (e.g., to PPAR-γ receptors), and robust resistance to enzymatic degradation[1]. Furthermore, the strategic placement of fluorine atoms acts as a defense mechanism against aromatic hydroxylation, yielding derivatives with vastly superior pharmacokinetic profiles[2].

Workflow Visualization

Workflow of fluorinated sulfonamide synthesis and ADME optimization in drug discovery.

References

-

ACS Omega / National Institutes of Health (PMC). "Design, Synthesis, Anticholinesterase and Antidiabetic Inhibitory Activities, and Molecular Docking of Novel Fluorinated Sulfonyl Hydrazones". Available at:[Link]

-

MDPI. "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications". Available at:[Link]

Sources

A Technical Guide to 1,1-Difluoropropane-2-sulfonyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Difluoropropane-2-sulfonyl chloride is a specialized organofluorine compound of increasing interest in medicinal chemistry and organic synthesis. Its structural combination of a difluoromethyl group adjacent to a reactive sulfonyl chloride moiety makes it a valuable building block for introducing unique fluorine-containing motifs into molecular scaffolds. This guide provides an in-depth analysis of its core physicochemical properties, discusses its reactivity, outlines a detailed experimental protocol for its use in sulfonamide synthesis, and explores its significance in the context of modern drug development. The strategic incorporation of gem-difluoro groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding interactions, making reagents like 1,1-difluoropropane-2-sulfonyl chloride critical tools for lead optimization and the development of novel therapeutics.

Introduction: The Role of Fluorine in Modern Synthesis

The sulfonyl chloride functional group is a cornerstone of organic synthesis, primarily due to the electrophilicity of the sulfur atom, which makes it highly susceptible to nucleophilic attack.[1] This reactivity allows for the construction of sulfonamides, sulfonate esters, and sulfones—motifs frequently found in biologically active compounds.[1][2] When combined with fluorine atoms, the resulting organofluorine sulfonyl chlorides offer chemists the ability to introduce unique stereoelectronic properties into target molecules.

The 1,1-difluoroalkyl group, in particular, is a valuable pharmacophore. It can serve as a bioisostere for other functional groups, enhance metabolic stability by blocking sites of oxidation, and modulate properties like pKa and lipophilicity. 1,1-Difluoropropane-2-sulfonyl chloride provides direct access to the 1,1-difluoropropan-2-ylsulfonyl moiety, a building block that is gaining traction in the design of novel therapeutic agents.[3]

Core Physicochemical Properties

A comprehensive understanding of a reagent's fundamental properties is paramount for its effective and safe use in a laboratory setting. The key quantitative data for 1,1-difluoropropane-2-sulfonyl chloride are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃H₅ClF₂O₂S | [4] |

| Molecular Weight | 178.59 g/mol | [5] |

| Monoisotopic Mass | 177.96669 Da | [4] |

| SMILES | CC(C(F)F)S(=O)(=O)Cl | [4] |

| InChI Key | FZWOMFOPWKSZJE-UHFFFAOYSA-N | [4] |

Reactivity and Synthetic Utility

The reactivity of 1,1-difluoropropane-2-sulfonyl chloride is dominated by the electrophilic sulfonyl chloride group. The primary application of this reagent is in the synthesis of sulfonamides through reaction with primary or secondary amines.

General Reaction: Sulfonamide Formation

The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electron-deficient sulfur atom. This is followed by the displacement of the chloride ion, which is an excellent leaving group. A non-nucleophilic base, such as triethylamine or pyridine, is typically required to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[2]

The choice of solvent is critical. Anhydrous aprotic solvents like dichloromethane (DCM) or acetonitrile are preferred to prevent the competing hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid, a common side reaction that can significantly lower the yield.[6]

Experimental Protocol: Synthesis of a Model Sulfonamide

This section provides a detailed, self-validating methodology for the synthesis of N-benzyl-1,1-difluoropropane-2-sulfonamide.

Objective: To synthesize a representative sulfonamide to demonstrate the utility of 1,1-difluoropropane-2-sulfonyl chloride.

Materials:

-

Benzylamine (1.0 eq)

-

1,1-Difluoropropane-2-sulfonyl chloride (1.05 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzylamine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

-

Reagent Addition: In a separate flask, dissolve 1,1-difluoropropane-2-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes.

-

Causality Insight: Dropwise addition at low temperature is crucial to control the exotherm of the reaction and minimize potential side reactions.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup:

-

Dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any sulfonic acid byproduct), and brine.[6]

-

Trustworthiness Check: Each wash removes specific impurities. The acid wash removes the base, and the bicarbonate wash removes the acidic hydrolysis byproduct, ensuring a cleaner crude product.

-

-

Purification:

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

-

-

Validation: Characterize the purified product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Applications in Drug Development

The introduction of sulfonyl groups is a well-established strategy in medicinal chemistry. Sulfonamides are present in numerous FDA-approved drugs. The addition of the 1,1-difluoropropyl moiety via reagents like 1,1-difluoropropane-2-sulfonyl chloride offers distinct advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The presence of a gem-difluoro group can block metabolically labile sites, increasing the half-life of a drug candidate.

-

Modulation of Physicochemical Properties: Fluorine is highly electronegative and can alter the pKa of nearby functional groups, which can be critical for receptor binding or membrane permeability.

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a more bioactive conformation.

While direct examples of 1,1-difluoropropane-2-sulfonyl chloride in marketed drugs are emerging, the broader class of fluorinated sulfonyl chlorides and the related sulfonyl fluorides are seeing increased use as chemical probes and components in complex molecule synthesis.[3][7]

Conclusion

1,1-Difluoropropane-2-sulfonyl chloride is a potent and valuable reagent for the modern synthetic chemist. Its ability to cleanly introduce the 1,1-difluoropropylsulfonyl group provides a direct route to novel sulfonamides with potentially enhanced pharmacological properties. By understanding its fundamental properties, reactivity, and handling requirements, researchers can effectively leverage this building block to advance programs in drug discovery and materials science. The continued exploration of fluorinated synthons like this will undoubtedly lead to the development of next-generation therapeutics and functional materials.

References

-

PubChem. 1,1-difluoropropane-2-sulfonyl chloride (C3H5ClF2O2S). National Center for Biotechnology Information. [Link]

-

MDPI. Identification of a Difluorinated Alkoxy Sulfonyl Chloride as a Novel Antitumor Agent for Hepatocellular Carcinoma through Activating Fumarate Hydratase Activity. [Link]

-

Cornella, J., et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

-

PubChem. 3,3-Difluoropropane-1-sulfonyl chloride. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. PubChemLite - 1,1-difluoropropane-2-sulfonyl chloride (C3H5ClF2O2S) [pubchemlite.lcsb.uni.lu]

- 5. 3,3-Difluoropropane-1-sulfonyl chloride | C3H5ClF2O2S | CID 55263296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Procurement, Handling, and Application of 1,1-Difluoropropane-2-sulfonyl chloride in Drug Discovery

Executive Summary

The incorporation of fluorine into aliphatic systems is a cornerstone strategy in modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 1,1-Difluoropropane-2-sulfonyl chloride (CAS: 1955554-83-2) has emerged as a highly specialized, premium building block for synthesizing novel sulfonamide bioisosteres[1].

Unlike common aromatic sulfonyl chlorides, this secondary aliphatic sulfonyl chloride features a gem-difluoro group adjacent to the reactive center. This unique stereoelectronic topology significantly lowers the pKa of the resulting sulfonamide N-H bond through inductive electron withdrawal, altering the hydrogen-bond donor capacity of the drug candidate. However, its commercial landscape is characterized by high costs, limited supplier diversity, and strictly made-to-order supply chains[2]. This whitepaper provides an authoritative guide on sourcing, handling, and utilizing this critical reagent.

Commercial Availability & Supply Chain Dynamics

The supply chain for 1,1-Difluoropropane-2-sulfonyl chloride is highly constrained. It is not routinely stocked in bulk by major catalog chemical suppliers (e.g., Sigma-Aldrich or Thermo Fisher) and is primarily synthesized on demand by specialized fluorochemical and advanced building-block manufacturers[3].

Supplier Landscape and Quantitative Pricing

Market data indicates that procurement requires a minimum lead time of 4 weeks ("한달 이후 출하 예정" / scheduled for shipment after one month). Purity standards across vendors are universally set at a minimum of 95%[2].

Table 1: Commercial Availability and Estimated Pricing Matrix

| Supplier | Catalog / Part No. | Scale | Estimated Cost (USD)* | Purity | Lead Time |

|---|

| Angene (via Navimro) | AG01C5FC-50mg | 50 mg | ~

*Pricing is estimated based on regional distributor data (KRW to USD conversion) and is subject to market fluctuations.

Supply Chain Decision Workflow

Due to the steep cost curve (exceeding $2,400 per gram), drug development professionals must carefully evaluate whether to procure the material commercially or synthesize it in-house for late-stage discovery or process scale-up.

Figure 1: Decision matrix for the procurement vs. synthesis of 1,1-Difluoropropane-2-sulfonyl chloride.

In-House Synthesis Methodology (Scale-Up Alternative)

Because commercial availability drops off sharply above the 2.5-gram scale, process chemists often must synthesize aliphatic sulfonyl chlorides de novo. The most robust, field-proven method for generating aliphatic sulfonyl chlorides is the oxidative chlorination of the corresponding thiol or thioacetate using N-chlorosuccinimide (NCS) in acidic media[4][5][6].

Protocol 1: Oxidative Chlorination to Yield the Sulfonyl Chloride

Note: This is a self-validating protocol adapted from standard aliphatic sulfonyl chloride syntheses[5].

-

Pre-reaction Setup: Equip a flame-dried round-bottom flask with a magnetic stirrer and an internal thermocouple.

-

Causality: Strict temperature monitoring is required because oxidative chlorination is highly exothermic; thermal runaway leads to radical-mediated decomposition and poor yields[7].

-

-

Solvent & Reagent Preparation: Dissolve N-chlorosuccinimide (NCS, 3.0 equiv) in a biphasic mixture of Acetonitrile and 2M aqueous HCl (1:5 ratio). Cool the mixture to 0 °C using an ice-salt bath.

-

Substrate Addition: Add the precursor (1,1-difluoropropane-2-thiol or its thioacetate derivative, 1.0 equiv) dropwise over 15–20 minutes.

-

Causality: Slow addition prevents localized depletion of HCl and controls the exotherm, ensuring complete oxidation from the sulfur(II) species directly to the sulfur(VI) sulfonyl chloride without stalling at the sulfoxide stage.

-

-

Reaction Phase: Allow the mixture to stir vigorously at 0 °C to 10 °C for 2 hours. Monitor via TLC (using a non-polar eluent like 9:1 Hexanes:EtOAc).

-

Workup & Isolation: Extract the aqueous mixture with cold dichloromethane (DCM) (3x). Wash the combined organic layers with cold brine, dry over anhydrous

, and concentrate under reduced pressure without heating above 25 °C.-

Causality: Aliphatic sulfonyl chlorides are prone to thermal degradation and hydrolysis. Cold extraction and low-temperature concentration preserve the integrity of the highly reactive -SO₂Cl moiety.

-

Application Methodology: Sulfonylation of Amines

The primary utility of 1,1-Difluoropropane-2-sulfonyl chloride is the synthesis of complex sulfonamides. The adjacent difluoromethyl group introduces significant steric bulk, which can slow down the nucleophilic attack compared to linear aliphatic chains[4].

Figure 2: Workflow for the synthesis of sulfonamides using 1,1-Difluoropropane-2-sulfonyl chloride.

Protocol 2: Step-by-Step Sulfonylation

-

System Preparation: In a flame-dried 50 mL round-bottom flask under an argon atmosphere, dissolve the target primary or secondary amine (1.0 mmol) in anhydrous DCM (5 mL)[4].

-

Causality: Argon and anhydrous solvents are critical. Moisture competes with the amine, rapidly hydrolyzing the expensive sulfonyl chloride into the unreactive sulfonic acid.

-

-

Base Addition: Add Triethylamine (TEA) or Pyridine (1.5 mmol) via syringe. Cool the mixture to 0 °C using an ice bath.

-

Causality: The base acts as an HCl scavenger. If HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

-

Reagent Addition: Dissolve 1,1-Difluoropropane-2-sulfonyl chloride (1.1 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the amine mixture over 10 minutes.

-

Causality: Dropwise addition prevents localized overheating and suppresses the formation of double-sulfonylation side products (especially when using primary amines)[4].

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours. The reaction is self-validating when a white precipitate (TEA·HCl salt) forms, indicating successful chloride displacement.

-

Quench & Workup: Dilute with an additional 10 mL of DCM. Quench by washing with 1M aqueous HCl (2 x 10 mL).

-

Causality: The acidic wash selectively protonates and removes unreacted starting amine and the TEA base, leaving the neutral sulfonamide product in the organic layer[7].

-

-

Purification: Wash with saturated

and brine, dry over

Quality Control & Analytical Validation

Direct LC-MS analysis of 1,1-Difluoropropane-2-sulfonyl chloride is notoriously unreliable because the compound reacts with the protic solvents (water/methanol) used in standard mobile phases, resulting in the sulfonic acid mass [M-Cl+OH].

Best Practice for QC: To validate a newly purchased or synthesized batch, researchers should perform a rapid derivatization. React a 2 mg aliquot with excess morpholine or benzylamine in DCM for 15 minutes. The resulting sulfonamide is highly stable and can be easily analyzed via LC-MS and ¹H/¹⁹F NMR to confirm the structural integrity and purity of the parent sulfonyl chloride.

References

-

PubChemLite / University of Luxembourg. (2026). 1,1-difluoropropane-2-sulfonyl chloride (C3H5ClF2O2S) Structural and Property Data. Retrieved from[Link]

-

Navimro / Angene Chemical. (2026). 1,1-difluoropropane-2-sulfonyl chloride (CAS 1955554-83-2) Commercial Pricing and Specifications. Retrieved from [Link]

-

Amadis Chemical Company Limited. (2026). Chemical Suppliers World Wide: 1,1-DIFLUOROPROPANE-2-SULFONYL CHLORIDE CAS:1955554-83-2. Retrieved from[Link]

-

A2B Chem. (2026). 1955554-83-2 | 1,1-difluoropropane-2-sulfonyl chloride. Retrieved from[Link]

-

National Institutes of Health (PMC) / ResearchGate. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring (Synthesis of aliphatic sulfonyl chlorides via NCS/HCl). Retrieved from[Link]

Sources

- 1. PubChemLite - 1,1-difluoropropane-2-sulfonyl chloride (C3H5ClF2O2S) [pubchemlite.lcsb.uni.lu]

- 2. 1,1-difluoropropane-2-sul, ANGENE, 2987078 - 나비엠알오 [m.navimro.com]

- 3. 1955554-83-2 | 1,1-difluoropropane-2-sulfonyl chloride | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

In-Depth Technical Guide & Safety Data Sheet (SDS) Analysis: 1,1-Difluoropropane-2-sulfonyl chloride

Executive Summary

In contemporary drug discovery and medicinal chemistry, the incorporation of fluorinated aliphatic motifs is a proven strategy for modulating lipophilicity, enhancing metabolic stability, and improving target binding affinity. 1,1-Difluoropropane-2-sulfonyl chloride (CAS: 1955554-83-2)[1] serves as a critical electrophilic building block for introducing the 1,1-difluoropropylsulfonyl moiety into complex molecular architectures, primarily through the formation of sulfonamides and sulfonate esters[2].

However, the inherent reactivity that makes this reagent synthetically valuable also renders it highly hazardous. As an aliphatic sulfonyl chloride, it is acutely moisture-sensitive, corrosive, and capable of violent exothermic reactions. This whitepaper provides a comprehensive, mechanistically grounded Safety Data Sheet (SDS) analysis and operational guide tailored for scientists and process chemists handling this reagent.

Chemical Identity & Quantitative Data

To ensure accurate stoichiometric calculations and safe storage, the fundamental physicochemical properties of 1,1-Difluoropropane-2-sulfonyl chloride are summarized below[1].

| Property | Value / Description |

| Chemical Name | 1,1-Difluoropropane-2-sulfonyl chloride |

| CAS Registry Number | 1955554-83-2 |

| Molecular Formula | C₃H₅ClF₂O₂S |

| Molecular Weight | 178.58 g/mol |

| Structural Formula | CF₂H-CH(CH₃)-SO₂Cl |

| Physical State | Liquid (Typical for low MW aliphatic sulfonyl chlorides) |

| Solubility | Soluble in aprotic organic solvents (DCM, THF, Toluene); Reacts violently with water and alcohols. |

Mechanistic Toxicology & Hazard Identification

Standard safety protocols often list hazards without explaining the underlying chemical causality. Understanding the mechanism of degradation is essential for proactive risk mitigation.

GHS Classification & Hazard Statements

Based on the structural class of sulfonyl chlorides, this compound triggers severe hazard classifications[3][4]:

-

H314: Causes severe skin burns and eye damage (Skin Corr. 1B).

-

H318: Causes serious eye damage (Eye Dam. 1).

-

H290: May be corrosive to metals.

-

EUH029: Contact with water liberates toxic gas[5].

The Chemistry of the Hazard

The primary danger of 1,1-Difluoropropane-2-sulfonyl chloride arises from its rapid hydrolysis. When the electrophilic sulfur atom encounters a nucleophile—such as the moisture present in human tissue, mucous membranes, or atmospheric humidity—it undergoes a nucleophilic acyl substitution-like pathway.

This hydrolysis is highly exothermic and generates two distinct corrosive species: 1,1-difluoropropane-2-sulfonic acid and hydrogen chloride (HCl) gas [5]. The localized generation of heat combined with concentrated acid leads to immediate coagulative necrosis of tissues.

Mechanistic pathway of 1,1-difluoropropane-2-sulfonyl chloride hydrolysis and tissue damage.

Emergency Response & First Aid Protocols

Because this reagent is a corrosive material that generates toxic gas upon hydrolysis, standard first aid responses must be modified[4][5].

-

Ingestion (Critical Warning): Do NOT induce vomiting. The use of gastric lavage or emesis is strictly contraindicated. Ingestion causes severe swelling and damage to delicate tissues; introducing a tube or forcing emesis risks immediate perforation of the stomach or esophagus[5]. Rinse mouth and administer water or milk if the patient is conscious. Seek immediate medical attention.

-

Skin Contact: Standard nitrile gloves may suffer rapid breakthrough if the compound is pure. If skin contact occurs, immediately remove contaminated clothing. Do not attempt to neutralize the acid on the skin with bases (which generates more heat). Flush the affected area with copious amounts of water for at least 15 minutes[3].

-

Eye Contact: Immediate intervention is required to prevent permanent blindness. Rinse cautiously with water for at least 15 minutes, keeping the eyelids wide open. Remove contact lenses if present and easy to do[4].

-

Spill Mitigation: Never use water to clean up a spill. Contact with water will liberate clouds of toxic HCl gas[5]. Absorb spills using dry sand, earth, or a specialized inert acid binder. Sweep up and place in a sealed, dry container for hazardous waste disposal.

Experimental Protocol: Safe Sulfonylation Workflow

To ensure scientific integrity and safety, any synthetic workflow utilizing 1,1-Difluoropropane-2-sulfonyl chloride must be treated as a self-validating system. The following protocol describes the standard sulfonylation of an aliphatic or aromatic amine.

Rationale for Experimental Choices

-

Anhydrous Conditions: Prevents the competitive hydrolysis pathway described in Section 3.2.

-

Use of N,N-Diisopropylethylamine (DIPEA): Acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, driving the reaction forward and preventing the degradation of acid-sensitive substrates.

-

Temperature Control (0°C): The S-N bond formation is highly exothermic. Controlling the temperature prevents localized boiling of the solvent and suppresses side reactions (e.g., ketene formation or oligomerization).

Step-by-Step Methodology

-

Equipment Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill the flask with Argon or dry Nitrogen three times to establish a strict inert atmosphere.

-

Substrate Dissolution: Dissolve the target amine (1.0 equivalent) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

-

Base Addition: Add DIPEA (2.5 equivalents) to the stirring solution. The excess base accounts for the HCl generated and any adventitious moisture.

-

Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow it to cool to 0°C for 10 minutes.

-

Reagent Addition (Critical Step): Dissolve 1,1-Difluoropropane-2-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump or addition funnel.

-

Monitoring: Remove the ice bath and allow the reaction to slowly warm to room temperature. Monitor the reaction progress via LCMS or TLC. The self-validating nature of this step ensures that if starting material remains, the sulfonyl chloride may have degraded prior to use, indicating compromised reagent integrity.

-

Quenching & Workup: Once complete, quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate (NaHCO₃) to neutralize residual acid and unreacted sulfonyl chloride. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step-by-step inert atmosphere workflow for safe sulfonylation reactions.

Storage and Handling Requirements

-

Storage Conditions: Store in a tightly sealed, original container under an inert atmosphere (Argon/Nitrogen) at 2–8°C (refrigerated) to minimize degradation[6].

-

Incompatibilities: Keep strictly away from water, alcohols, strong bases, strong oxidizing agents, and active metals (e.g., sodium, potassium)[3][5].

-

Ventilation: Must only be handled inside a certified chemical fume hood with adequate exhaust ventilation to prevent the accumulation of corrosive vapors.

References

-

Chemsrc. "1,1-Difluoropropane-2-sulfonyl chloride CAS#: 2145421-12-9 / 1955554-83-2". Chemsrc.com. Available at: [Link]

-

Navimro / Angene. "1,1-difluoropropane-2-sulfonyl chloride Properties & Specifications". Navimro.com. Available at: [Link]

-

Fisher Scientific. "SAFETY DATA SHEET: 2,4-Diphenyl-1,3-thiazole-5-sulfonyl chloride (Mechanistic Toxicology of Sulfonyl Chlorides)". Fishersci.se. Available at: [Link]

-

Fisher Scientific. "SAFETY DATA SHEET: 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride". Fishersci.se. Available at: [Link]

-

A2B Chem / Chemikart. "1955554-83-2 | 1,1-difluoropropane-2-sulfonyl chloride Synthesis Applications". Chemikart.com. Available at: [Link]

Sources

- 1. CAS#:2145421-12-9 | 2-Amino-3-(5-ethyl-1,3,4-thiadiazol-2-yl)propanoic acid | Chemsrc [chemsrc.com]

- 2. 1955554-83-2 | 1,1-difluoropropane-2-sulfonyl chloride | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.se [fishersci.se]

- 5. fishersci.se [fishersci.se]

- 6. jubilantingrevia.com [jubilantingrevia.com]

Solubility and Stability Profiling of 1,1-Difluoropropane-2-sulfonyl Chloride in Organic Solvents: A Technical Guide

Executive Summary

In modern drug discovery and agrochemical development, fluoroalkyl groups are frequently integrated to modulate lipophilicity and metabolic stability. 1,1-Difluoropropane-2-sulfonyl chloride (CAS: 1955554-83-2) is a highly specialized, electrophilic building block utilized for installing the difluoropropyl-sulfonamide moiety 1[1].

As a Senior Application Scientist, I frequently observe workflows where the physical dissolution of reactive electrophiles is dangerously conflated with chemical compatibility. For 1,1-difluoropropane-2-sulfonyl chloride, this distinction is paramount. This whitepaper provides a rigorous, causality-driven framework for selecting organic solvents, understanding its degradation kinetics, and executing self-validating analytical protocols.

Chemical Profiling & Mechanistic Rationale

To predict the solubility and stability of 1,1-difluoropropane-2-sulfonyl chloride, we must first analyze its structure-reactivity relationship (SRR).

The presence of the gem-difluoro group (–CF₂H) adjacent to the sulfonyl chloride fundamentally alters the molecule's electronic landscape. Fluorine's strong inductive (–I) effect withdraws electron density from the adjacent carbon and, by extension, the sulfur center.

-

Causality of Reactivity: This electron depletion lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the sulfonyl group, making the sulfur atom exceptionally susceptible to nucleophilic attack.

-

Causality of Solubility: The lipophilic nature of the alkyl chain and the fluorines ensures excellent thermodynamic solubility in non-polar and polar aprotic solvents. However, its heightened electrophilicity means that any solvent with nucleophilic or protic character will trigger rapid solvolysis 2[2].

Solvent Compatibility Matrix

The table below synthesizes the quantitative solubility and chemical stability profiles of 1,1-difluoropropane-2-sulfonyl chloride across standard laboratory solvents.

| Solvent Category | Specific Solvent | Dielectric Constant (ε) | Apparent Solubility (mg/mL) | Chemical Stability (t½ at 25°C) | Recommendation |

| Polar Aprotic | Dichloromethane (DCM) | 8.93 | > 500 | > 6 months | Optimal |

| Polar Aprotic | Tetrahydrofuran (THF) | 7.52 | > 500 | > 6 months | Optimal |

| Polar Aprotic | Acetonitrile (MeCN) | 37.5 | > 400 | > 3 months | Suitable |

| Non-Polar | Toluene | 2.38 | > 200 | > 6 months | Suitable |

| Polar Protic | Methanol (MeOH) | 32.7 | N/A (Reacts) | < 5 minutes | Incompatible |

| Aqueous | Water (H₂O) | 80.1 | < 1 (Biphasic) | ~ Hours (Interface) | Incompatible |

Note: While water is highly incompatible due to hydrolysis, the extremely low aqueous solubility of the sulfonyl chloride can paradoxically protect the bulk material from rapid degradation in biphasic mixtures (e.g., DCM/Water), a phenomenon actively leveraged in aqueous process chemistry 3[3]. However, in homogenous protic systems like alternative green solvents (e.g., glycerol or aqueous ethanol), degradation is near-instantaneous 4[4].

Figure 1: Decision tree for solvent selection based on protic vs. aprotic characteristics.

Degradation Kinetics in Protic Media

When 1,1-difluoropropane-2-sulfonyl chloride is introduced to a protic solvent, it undergoes rapid nucleophilic acyl substitution.

-

Hydrolysis: Moisture in the air or wet solvents attacks the sulfur, ejecting the chloride leaving group to form 1,1-difluoropropane-2-sulfonic acid and hydrochloric acid (HCl).

-

Alcoholysis: Alcohols (MeOH, EtOH) attack the sulfur to form sulfonate esters.

The Autocatalytic Danger: Both pathways generate HCl. If the solvent system is not buffered, the generation of strong acid can catalyze the degradation of other acid-sensitive functional groups in your synthetic intermediate. To mitigate unreacted sulfonyl chlorides during workup, modern protocols utilize amine-based scavenger resins or basic aqueous quenches (e.g., NaHCO₃) to safely hydrolyze the reactive species 5[5].

Figure 2: Nucleophilic degradation pathways of sulfonyl chlorides in protic environments.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They address the root causes of experimental failure when handling highly reactive fluoroalkyl sulfonyl chlorides.

Protocol A: Anhydrous Dissolution and Stock Preparation

Objective: Prepare a stable 0.5 M stock solution in DCM.

-

Step 1: Glassware Preparation. Bake all volumetric flasks and storage vials at 120°C for a minimum of 4 hours. Cool strictly under a stream of high-purity Argon.

-

Step 2: Solvent Drying. Utilize HPLC-grade Dichloromethane (DCM) dried over activated 3Å molecular sieves for 24 hours prior to use. Water content must be verified via Karl Fischer titration to be <10 ppm.

-

Step 3: Inert Transfer. Inside a glovebox or using rigorous Schlenk line techniques, weigh the required mass of 1,1-difluoropropane-2-sulfonyl chloride.

-

Step 4: Dissolution & Storage. Dissolve the compound in the anhydrous DCM. Seal the vial with a PTFE-lined silicone septum. Store at -20°C. Causality check: The PTFE lining prevents the highly reactive sulfonyl chloride from degrading the silicone septum, which would otherwise introduce siloxane impurities.

Protocol B: Stability Assay via Pre-Column Derivatization HPLC

Objective: Accurately quantify the intact sulfonyl chloride without artifactual degradation.

-

The Problem: Direct injection of sulfonyl chlorides onto reverse-phase HPLC columns (which utilize aqueous mobile phases) results in rapid on-column hydrolysis, yielding false-negative stability data.

-

The Solution (Derivatization):

-

Extract a 10 µL aliquot of the sulfonyl chloride stock solution.

-

Immediately quench the aliquot into 990 µL of a derivatization solution (0.1 M Diethylamine in anhydrous Acetonitrile).

-

Vortex for 30 seconds. The diethylamine outcompetes any trace water, quantitatively converting the reactive sulfonyl chloride into a highly stable sulfonamide.

-

Inject the derivatized sample onto the HPLC (C18 column, Water/MeCN gradient with 0.1% Formic Acid).

-

Validation: The peak area of the resulting sulfonamide serves as a direct, 1:1 surrogate for the concentration of intact sulfonyl chloride present at the time of sampling.

-

References

1.1[1] 2.5[5] 3.4[4] 4.2[2] 5. 3[3]

Sources

- 1. PubChemLite - 1,1-difluoropropane-2-sulfonyl chloride (C3H5ClF2O2S) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Strategic Utilization of Secondary Fluorinated Sulfonyl Chlorides in Medicinal Chemistry

Executive Summary

Secondary fluorinated sulfonyl chlorides (

However, they are notoriously difficult to handle. Their tendency toward thermal desulfonylation (extrusion of

Part 1: Structural Significance & Stability Profile

The "Secondary" Challenge

In fluorine chemistry, the position of the sulfonyl group relative to the fluorinated motif dictates stability.

-

Primary (

): Generally stable, high reactivity. -

Secondary (

): Metastable. The secondary carbon allows for radical stabilization, making the -

Tertiary: Highly unstable; rarely isolated.

Electronic Modulation

The presence of fluorine or fluoroalkyl groups (e.g.,

-

Increased Electrophilicity: The sulfur center is more electron-deficient, accelerating nucleophilic attack by amines or alcohols.

-

Acidification of

-Protons: If an

Part 2: Synthetic Pathways[1][2]

We rely on two primary routes for accessing these scaffolds. The choice depends on the starting material availability (Thiol vs. Alkene).

Method A: Oxidative Chlorination of Fluorinated Thiols

Best for: Converting commercially available fluorinated thiols or disulfides.

The use of Trichloroisocyanuric Acid (TCCA) or

Method B: Radical Chlorosulfonylation of Alkenes

Best for: De novo synthesis of complex fluorinated scaffolds.

This is the most powerful method for generating secondary sulfonyl chlorides. It involves the Atom Transfer Radical Addition (ATRA) of

Mechanism: Copper-Mediated Radical Transfer

Recent electrochemical and photoredox methods have refined this approach. The key is controlling the propagation chain to prevent polymerization of the alkene.

Figure 1: Radical Chlorosulfonylation Mechanism. Note the competition between Chlorine trapping (Product) and Desulfonylation (Side Product).

Part 3: Experimental Protocols

Protocol 1: Oxidative Chlorination using TCCA

Reference Grounding: Adapted from standard oxidative chlorination protocols (e.g., J. Org. Chem. 2007, 72, 5847).[1][2]

Scope: Conversion of secondary fluorinated thiol (

Reagents:

-

Substrate: 1.0 equiv

-

Trichloroisocyanuric Acid (TCCA): 1.0 equiv

-

Benzyltrimethylammonium chloride (

): 1.2 equiv -

Water: 2.0 equiv

-

Solvent: Acetonitrile (

)[3]

Step-by-Step:

-

Preparation: Dissolve the fluorinated thiol in

and cool to 0°C . Critical: Secondary sulfonyl chlorides degrade rapidly above room temperature. -

Addition: Add TCCA portion-wise over 10 minutes. Maintain internal temperature

. -

Catalysis: Add

followed by water. The reaction will become a slurry. -

Monitoring: Stir at 0°C for 45 minutes. Monitor by TLC (convert an aliquot to sulfonamide with benzylamine for visualization).

-

Workup: Filter off the cyanuric acid byproduct. Concentrate the filtrate at low vacuum and low heat (<25°C) .

-

Expert Tip: Do not distill. Use the crude immediately for the next step.

-

Protocol 2: Conversion to Sulfonamide (Stability Check)

Because the chloride is unstable, we often trap it immediately.

Step-by-Step:

-

Dissolve the crude sulfonyl chloride in

at 0°C. -

Add 1.1 equiv of amine and 2.0 equiv of

. -

Stir for 1 hour.

-

Wash with 1M HCl to remove excess amine.

Part 4: Applications in Drug Discovery (SuFEx)

The secondary fluorinated sulfonyl chloride is rarely the final drug. It is a linchpin intermediate for SuFEx (Sulfur-Fluoride Exchange) chemistry.

The Workflow:

-

Synthesis: Make

. -

Exchange: Convert to Sulfonyl Fluoride (

) using -

Click: React

with phenols or amines to create stable linkages.

Why Secondary Fluorides? Secondary sulfonyl fluorides are significantly more stable to hydrolysis than chlorides but retain high reactivity toward specific nucleophiles in the protein binding pocket (covalent inhibition).

Figure 2: The SuFEx Hub. Transitioning from the unstable chloride to the stable fluoride enables diverse applications.

Part 5: Comparative Data

Table 1: Chlorinating Agents for Fluorinated Thiols

| Reagent System | Reaction Temp | Yield (Secondary) | Risk Profile | Expert Comment |

| -10°C | 40-50% | High | Too harsh; over-oxidation and C-S bond cleavage common. | |

| 0°C | 60-70% | Moderate | Good for radical mechanisms; requires careful stoichiometry. | |

| TCCA / | 0°C | 85-92% | Low | Recommended. Mild, stoichiometric control, easy workup. |

| 25°C | 50-60% | Moderate | Exothermic; risk of thermal desulfonylation during addition. |

References

-

Electrochemical Trifluoromethylchlorosulfonylation of Alkenes via Copper-Mediated SO2Cl Radical Transfer. Source: The University of Utah / ChemRxiv URL:[Link]

-

Chlorotrimethylsilane-Nitrate Salts as Oxidants: Direct Oxidative Conversion of Thiols and Disulfides to Sulfonyl Chlorides. Source: Journal of Organic Chemistry (via Organic Chemistry Portal) URL:[Link]

-

Synthesis of Sulfonyl Fluorides from Sulfonamides (Pyrylium Method). Source: European Journal of Organic Chemistry URL:[Link]

-

Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts. Source: Synthesis (via Organic Chemistry Portal) URL:[Link]

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Source: ChemRxiv URL:[Link][4]

Sources

Methodological & Application

Application Note: General Procedure for Sulfonylation using 1,1-Difluoropropane-2-sulfonyl chloride

Executive Summary

The incorporation of fluoroalkyl moieties is a cornerstone strategy in modern medicinal chemistry, utilized to modulate pKa, enhance metabolic stability, and optimize lipophilicity. 1,1-Difluoropropane-2-sulfonyl chloride (SMILES: CC(C(F)F)S(=O)(=O)Cl) is a specialized, secondary alkyl sulfonyl chloride building block[1]. It enables the direct installation of a sterically hindered, difluoromethyl-bearing sulfonamide or sulfonate ester group.

Unlike standard aromatic sulfonyl chlorides (e.g., tosyl chloride), secondary alkyl sulfonyl chlorides present unique synthetic challenges. This application note provides a comprehensive, self-validating protocol for sulfonylation using 1,1-difluoropropane-2-sulfonyl chloride, detailing the mechanistic rationale required to suppress side reactions and maximize yields.

Mechanistic Insights & Reaction Causality

The sulfonylation of amines and alcohols with secondary alkyl sulfonyl chlorides does not proceed exclusively via a simple direct substitution (

When exposed to a base, the molecule rapidly eliminates HCl to form a highly electrophilic sulfene intermediate (

Causality in Experimental Design:

-

Strictly Anhydrous Conditions: If water is present, it will rapidly trap the sulfene intermediate, leading to the irreversible formation of the corresponding sulfonic acid dead-end product[2].

-

Temperature Control: The reaction must be initiated at 0 °C. At elevated temperatures, the sulfene intermediate can undergo unwanted dimerization or decompose before the nucleophile can trap it.

-

Base Selection: Pyridine is often preferred over stronger, unhindered bases (like Triethylamine) because it acts as both a mild base and a nucleophilic catalyst, stabilizing the intermediate without over-accelerating sulfene formation[3].

Mechanistic divergence: Direct substitution vs. Sulfene intermediate pathway.

Optimization of Reaction Conditions

To establish a robust protocol, various conditions must be evaluated. The table below summarizes the quantitative effects of base, solvent, and temperature on the sulfonylation of a standard primary amine with a secondary alkyl sulfonyl chloride.

Table 1: Optimization of Sulfonylation Conditions

| Entry | Base (Equivalents) | Solvent | Temperature | Yield (%) | Mechanistic Observation / Rationale |

| 1 | Pyridine (2.0 eq) | DCM | 0 °C | 82 - 88% | Optimal. Mild basicity prevents runaway sulfene formation; acts as a nucleophilic catalyst. |

| 2 | DIPEA (2.5 eq) | DCM | 0 °C | 75 - 80% | Good yield. Steric hindrance of DIPEA prevents it from acting as a competing nucleophile. |

| 3 | Et | THF | RT | < 45% | Poor yield. Stronger basicity at RT causes rapid sulfene dimerization and hydrolysis. |

| 4 | K | DMF | 60 °C | < 10% | Complete decomposition. Thermal instability of the sulfonyl chloride under basic conditions. |

Standard Operating Protocols

Protocol A: N-Sulfonylation of Amines (Sulfonamide Synthesis)

This protocol details the formation of a sulfonamide by reacting an amine with 1,1-difluoropropane-2-sulfonyl chloride[3]. The system is self-validating through specific workup steps designed to isolate the product from predictable byproducts.

Materials Required:

-

Amine substrate (1.0 eq)

-

1,1-Difluoropropane-2-sulfonyl chloride (1.1 - 1.2 eq)[1]

-

Anhydrous Pyridine (2.0 eq) or DIPEA (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

-

Reactor Setup & Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon or Nitrogen for 5 minutes. Rationale: Atmospheric moisture will hydrolyze the electrophile.

-

Substrate Dissolution: Dissolve the amine (1.0 eq) in anhydrous DCM (approx. 0.1 M to 0.2 M concentration). Add the selected base (e.g., Pyridine, 2.0 eq) and stir to ensure homogeneity.

-

Temperature Equilibration: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

-

Electrophile Addition: Dissolve 1,1-difluoropropane-2-sulfonyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10-15 minutes. Rationale: Dropwise addition controls the localized concentration of the electrophile, preventing exothermic spikes and minimizing sulfene dimerization.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours. Monitor the reaction via LC-MS or TLC. The reaction is self-validating when the starting amine peak is consumed and a new peak corresponding to the

or -

Quench & Workup:

-

Dilute the reaction mixture with additional DCM.

-

Wash with 1N aqueous HCl (2x). Rationale: This selectively protonates and removes excess pyridine and unreacted starting amine into the aqueous layer.

-

Wash with saturated aqueous NaHCO

(1x). Rationale: Neutralizes any residual acid and removes hydrolyzed sulfonic acid byproducts. -

Wash with Brine, dry the organic layer over anhydrous Na

SO

-

Step-by-step experimental workflow for N-sulfonylation.

Protocol B: Late-Stage O-Sulfonylation (Sulfonate Ester Synthesis)

For the synthesis of sulfonate esters from alcohols, the nucleophilicity of the substrate is lower than that of an amine.

-

Modification: The addition of 4-Dimethylaminopyridine (DMAP) (0.1 to 0.2 eq) is strictly required as a hyper-nucleophilic catalyst. DMAP attacks the sulfonyl chloride (or sulfene) to form a highly reactive N-sulfonylpyridinium intermediate, which is rapidly intercepted by the alcohol.

-

Monitoring: Alcohols do not ionize as easily in positive-mode LC-MS; therefore, TLC (using a stain such as KMnO

or Phosphomolybdic acid) or GC-MS is recommended for reaction tracking.

References

- PubChemLite: 1,1-difluoropropane-2-sulfonyl chloride. Université du Luxembourg.

- 4-Methyl-3-(trifluoromethyl)aniline | 65934-74-9. Benchchem.

- 1-Octanesulfonyl chloride | 7795-95-1. Benchchem.

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

Sources

Synthesis of 1,1-difluoropropane-2-sulfonamides from sulfonyl chlorides

Application Note: Synthesis of 1,1-Difluoropropane-2-sulfonamides from Sulfonyl Chlorides

Introduction & Strategic Rationale

In contemporary medicinal chemistry and drug development, the incorporation of fluorinated aliphatic motifs is a highly effective strategy to modulate the physicochemical properties of lead compounds. Specifically, the 1,1-difluoropropyl group enhances lipophilicity, improves metabolic stability against cytochrome P450 enzymes, and alters the conformational preferences of the adjacent sulfonamide linkage.

The synthesis of 1,1-difluoropropane-2-sulfonamides relies on the robust reactivity of 1,1-difluoropropane-2-sulfonyl chloride (CAS 1955554-83-2) with diverse amine nucleophiles. This application note details a highly optimized, self-validating protocol designed to maximize yield while suppressing common side reactions such as hydrolysis and elimination.

Mechanistic Causality & Reagent Selection

The formation of the sulfonamide linkage proceeds via a bimolecular nucleophilic substitution at the electrophilic S(VI) center. The lone pair of the amine nitrogen attacks the sulfur atom, displacing the chloride leaving group 1.

Causality in Experimental Design:

-

Moisture Exclusion: Sulfonyl chlorides are highly susceptible to competitive hydrolysis, yielding the unreactive sulfonic acid and hydrochloric acid. Consequently, strictly anhydrous solvents (e.g., Dichloromethane) and inert atmospheres are mandatory 2.

-

Base Selection: The reaction generates stoichiometric HCl, which must be scavenged to prevent protonation of the nucleophilic amine. While Triethylamine (TEA) is common, N,N-Diisopropylethylamine (DIPEA) is superior in this context. Its steric bulk prevents it from acting as a competing nucleophile, thereby avoiding the formation of transient, highly reactive sulfene intermediates that can lead to complex degradation profiles 3.

-

Thermal Control: The initial nucleophilic attack is highly exothermic. Conducting the addition at 0 °C is critical for aliphatic sulfonyl chlorides containing adjacent protons or fluorines, as elevated temperatures promote unwanted dehydrohalogenation (elimination) pathways.

Experimental Workflows & Logic

Caption: Workflow for the synthesis of 1,1-difluoropropane-2-sulfonamides from sulfonyl chlorides.

Step-by-Step Methodology: A Self-Validating Protocol

Materials Required:

-

1,1-difluoropropane-2-sulfonyl chloride (1.0 equiv)

-

Primary or Secondary Amine (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Anhydrous Dichloromethane (DCM) (0.2 M relative to sulfonyl chloride)

Step 1: System Purging and Preparation

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum.

-

Purge the flask with dry Nitrogen or Argon for 5 minutes.

-

Self-Validation Check: Maintain a positive pressure of inert gas via a balloon or manifold. A deflating balloon indicates a leak, which will introduce atmospheric moisture and cause reagent hydrolysis.

Step 2: Amine Activation and Cooling

-

Dissolve the amine (1.1 equiv) and DIPEA (2.0 equiv) in anhydrous DCM.

-

Submerge the reaction flask in an ice-water bath.

-

Self-Validation Check: Allow 10 minutes for thermal equilibration. The internal temperature must be verified to be between 0–5 °C before proceeding to prevent thermal degradation.

Step 3: Electrophile Addition

-

Dissolve 1,1-difluoropropane-2-sulfonyl chloride (1.0 equiv) in a minimal volume of anhydrous DCM (approx. 1 mL per mmol).

-

Add this solution dropwise to the cooled amine mixture over 15–20 minutes using a syringe pump or addition funnel.

-

Causality: Dropwise addition ensures the electrophile is the limiting reagent in solution at any given moment, suppressing localized exothermic spikes and dimerization.

Step 4: Reaction Propagation and In-Process Monitoring

-

Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C). Stir for 2–4 hours.

-

Self-Validation Check (In-Process Control): Withdraw a 10 µL aliquot, dilute in 1 mL LC-MS grade Methanol, and analyze via LC-MS and TLC (Hexanes:EtOAc). The reaction is deemed complete when the amine starting material is fully consumed and the target mass ([M+H]+ or [M-H]-) is the dominant peak.

Step 5: Quenching and Purification

-

Quench the reaction by adding an equal volume of saturated aqueous NaHCO3. Stir vigorously for 10 minutes.

-

Transfer to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).

-

Wash the combined organic layers with 1M aqueous HCl (1 x 15 mL).

-

Causality: The acidic wash protonates unreacted aliphatic amines and DIPEA, partitioning them into the aqueous waste and leaving the neutral sulfonamide in the organic phase.

-

-

Wash with brine (1 x 15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography if necessary.

Caption: Self-validating logic tree for reaction monitoring and workup purification.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the synthesis of 1,1-difluoropropane-2-sulfonamides, demonstrating the empirical basis for the selected protocol parameters.

| Entry | Solvent | Base (Equiv) | Temp Profile | Conversion (%) | Isolated Yield (%) | Major Observed Byproduct |

| 1 | DCM | TEA (2.0) | RT (No cooling) | >95 | 68 | Hydrolysis (Sulfonic acid) |

| 2 | DCM | DIPEA (2.0) | 0 °C to RT | >99 | 91 | None (Clean profile) |

| 3 | THF | Pyridine (3.0) | 0 °C to RT | 82 | 65 | Unreacted Starting Material |

| 4 | MeCN | K2CO3 (3.0) | 60 °C | 45 | 22 | Elimination / Degradation |

Data Interpretation: Entry 2 highlights the superiority of the DIPEA/DCM system under controlled thermal conditions, completely suppressing the hydrolysis and elimination pathways observed in Entries 1 and 4.

References

-

Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at:[Link]

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. NIH PubMed Central. Available at:[Link]

Sources

Application Note: Friedel-Crafts Sulfonylation using 1,1-Difluoropropane-2-sulfonyl chloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Scientific Rationale & Chemical Significance

The introduction of fluoroalkyl sulfonyl groups into aromatic scaffolds is a highly effective strategy in drug development for modulating lipophilicity, increasing metabolic stability, and tuning target binding affinity. Specifically, the 1-(difluoromethyl)ethylsulfonyl moiety—derived from 1,1-difluoropropane-2-sulfonyl chloride (SMILES: CC(C(F)F)S(=O)(=O)Cl)[1]—provides a unique steric and electronic profile. Unlike primary fluoroalkyl groups (e.g., trifluoromethyl), this secondary difluoromethyl-bearing group introduces a chiral center and distinct conformational preferences that can be exploited for precise binding pocket interactions.

However, utilizing aliphatic sulfonyl chlorides in classical Friedel-Crafts reactions presents significant synthetic hurdles. This guide details the mechanistic challenges associated with this specific reagent and provides field-proven, self-validating protocols to achieve high-yielding, regioselective sulfonylation.

Mechanistic Insights and Causality

Classical Friedel-Crafts sulfonylation relies on strong Lewis acids like Aluminum Chloride (

-

The Competing Chlorination Pathway:

can interact with alkyl sulfonyl chlorides to form an electrophilic chlorine species ( -

Product Inhibition: Strong Lewis acids coordinate irreversibly to the oxygen atoms of the newly formed sulfone product, requiring greater than stoichiometric amounts of the moisture-sensitive catalyst and complicating the work-up[4].

The 1,1-Difluoropropane-2-sulfonyl chloride Advantage:

The adjacent

The Solution: By completely avoiding bases and traditional Lewis acids, and instead employing Brønsted superacids like Triflic acid (TfOH) [5] or soft, oxophilic Lewis acids like Indium(III) triflate (

Reaction Mechanism Workflow

Mechanism of superacid-catalyzed Friedel-Crafts sulfonylation avoiding chlorination pathways.

Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate specific physicochemical checkpoints to ensure that the reaction is proceeding via the correct mechanistic pathway and that the final isolated yield is free of artifacts.

Protocol A: Triflic Acid-Catalyzed Sulfonylation (For Neutral to Deactivated Arenes)

Causality: TfOH is used neat or in highly concentrated conditions to maximize the protonation of the deactivated fluoroalkyl sulfonyl chloride. The excess arene serves as the solvent to suppress intermolecular side reactions[5].

-

Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a gas outlet bubbler, add the arene substrate (4.0 equiv). Purge the system with inert nitrogen.

-

Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add 1,1-difluoropropane-2-sulfonyl chloride (1.0 equiv, typically 1.0 mmol).

-

Catalyst Activation: Dropwise add Trifluoromethanesulfonic acid (TfOH) (20 mol%). Expertise Note: The addition must be strictly controlled; rapid addition causes a localized exothermic spike that can degrade the secondary sulfonyl chloride.

-

Reaction: Heat the mixture to 100 °C for 12–24 hours.

-

Self-Validation Checkpoint 1: Monitor the bubbler. The continuous evolution of HCl gas confirms the generation of the sulfonylium cation. The complete cessation of gas evolution indicates reaction completion.

-

-

Quenching: Cool the mixture to room temperature. Dilute with dichloromethane (DCM, 10 mL) and quench by slowly adding saturated aqueous

.-

Self-Validation Checkpoint 2: Continue adding

until effervescence completely stops and the aqueous layer tests at pH > 7. This guarantees the complete neutralization of TfOH and the hydrolysis of any unreacted sulfonyl chloride, ensuring the final organic mass is not artificially inflated by starting materials.

-

-

Isolation: Extract the aqueous layer with DCM (3 x 15 mL). Dry the combined organic layers over anhydrous

, filter, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure aryl 1-(difluoromethyl)ethyl sulfone.

Protocol B: Indium(III) Triflate-Catalyzed Sulfonylation (For Electron-Rich Arenes)

Causality: Electron-rich arenes (e.g., anisole, heteroaromatics) are prone to polymerization in neat superacids.

-

Preparation: In a dry reaction vial, dissolve 1,1-difluoropropane-2-sulfonyl chloride (1.0 equiv) and the electron-rich arene (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.5 M.

-

Catalysis: Add Indium(III) triflate (

) (10 mol%). -

Reaction: Seal the vial and heat to 80 °C for 8 hours.

-

Work-up: Dilute the mixture with DCM and wash sequentially with 1M HCl (to remove Indium salts) and brine[4].

-

Isolation: Dry the organic phase over

, concentrate, and purify by chromatography.

Quantitative Data & Substrate Scope

The table below summarizes the expected quantitative outcomes when applying the above protocols to various aromatic systems, highlighting the regioselectivity driven by the bulky 1-(difluoromethyl)ethyl group.

| Arene Substrate | Protocol / Catalyst | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | Regioselectivity |

| Toluene | Protocol A / TfOH (20 mol%) | Neat | 100 | 12 | 82% | >95% para |

| Anisole | Protocol B / | DCE | 80 | 8 | 89% | >98% para |

| Chlorobenzene | Protocol A / TfOH (50 mol%) | Neat | 120 | 24 | 61% | 85% para, 15% ortho |

| p-Xylene | Protocol A / TfOH (20 mol%) | Neat | 100 | 12 | 85% | 100% 2,5-isomer |

| Thiophene | Protocol B / | DCE | 80 | 10 | 74% | >95% C2-position |

Note: The extreme steric bulk of the secondary difluoromethyl group highly favors para-substitution in mono-substituted arenes.

References

- PubChemLite: 1,1-difluoropropane-2-sulfonyl chloride.Université du Luxembourg.

- Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones (US4386221A).Google Patents.

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.Benchchem.

- Triflic-Acid-Catalyzed Friedel-Crafts Reaction for the Synthesis of Diaryl Sulfones.ResearchGate.

- Indium Catalysed Electrophilic Aromatic Substitution.University of Bath.

Sources

- 1. PubChemLite - 1,1-difluoropropane-2-sulfonyl chloride (C3H5ClF2O2S) [pubchemlite.lcsb.uni.lu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones - Google Patents [patents.google.com]

- 4. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 5. researchgate.net [researchgate.net]

Microwave-Assisted Synthesis Using 1,1-Difluoropropane-2-sulfonyl Chloride

Executive Summary

This application note details the microwave-assisted utilization of 1,1-Difluoropropane-2-sulfonyl chloride (CAS: N/A for specific isomer, analogous to broad class fluorinated sulfonyl chlorides). This reagent is a critical building block for introducing the 1,1-difluoropropan-2-yl moiety—a lipophilic, metabolically stable bioisostere of the isopropyl group.

We present two distinct workflows:

-

Nucleophilic Substitution: Rapid generation of sulfonamide libraries (bioisosteres).

-

Desulfonylative Radical Cross-Coupling: Late-stage innate C-H functionalization of heteroarenes (Minisci-type reaction).

Microwave irradiation is employed to overcome the steric hindrance of the secondary sulfonyl chloride and to facilitate the high-energy barrier of desulfonylative fragmentation.

Chemical Profile & Handling

1,1-Difluoropropane-2-sulfonyl chloride is a secondary sulfonyl chloride. Unlike primary analogs, the steric bulk at the

| Property | Description |

| Structure | |